molecular formula C21H27NO2 B1662929 Ifenprodil CAS No. 23210-56-2

Ifenprodil

Cat. No.: B1662929
CAS No.: 23210-56-2
M. Wt: 325.4 g/mol
InChI Key: UYNVMODNBIQBMV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ifenprodil is an inhibitor of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . These receptors are members of the ionotropic glutamate receptor family, playing key roles in brain development and neurological function .

Mode of Action

This compound binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist . This interaction with its targets results in the inhibition of the NMDA receptors, thereby modulating the transmission of glutamate signals in the nervous system .

Biochemical Pathways

This compound’s action on the NMDA receptors affects several biochemical pathways. It has been shown to activate mTOR signaling, which is involved in cell growth and survival . Additionally, it has been found to modulate proinflammatory cytokines in the hippocampus, indicating its involvement in inflammatory processes .

Result of Action

This compound’s action results in various molecular and cellular effects. It has been shown to have potential neuromodulatory activities in psychiatric conditions, including dependency and depression . Moreover, it has been found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by the physiological environment, such as the presence of other neurotransmitters or the state of the targeted NMDA receptors .

Chemical Reactions Analysis

Ifenprodil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.

    Reduction: Reduction reactions involving this compound typically focus on its interaction with other compounds rather than direct reduction of this compound itself.

    Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl group.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ifenprodil is unique in its high selectivity for NMDA receptors containing the GluN2B subunit . Similar compounds include:

    Ketamine: Another NMDA receptor antagonist, but with broader receptor activity.

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease, with different subunit selectivity.

    MK-801 (Dizocilpine): A potent NMDA receptor antagonist with a different binding profile compared to this compound.

This compound’s specificity for the GluN2B subunit and its additional interactions with other receptors make it a unique and valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVMODNBIQBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045656
Record name Ifenprodil
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URL https://comptox.epa.gov/dashboard/DTXSID2045656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23210-56-2, 23210-58-4
Record name Ifenprodil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23210-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ifenprodil [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifenprodil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ifenprodil
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URL https://comptox.epa.gov/dashboard/DTXSID2045656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ifenprodil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IFENPRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8OE3P6O5S
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 5 ml of dioxane were added 3.0 g of 4'-hydroxypropiophenone. 3.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 1.7 g of anhydrous sodium acetate, 3.7 g of 4-benzylpyridine and 40 ml of methanol, and the mixture was refluxed under heating for 5 hours. After replacing the air in the reaction container with nitrogen gas, 60 ml of methanol and 3.0 g of 10% palladium-carbon were added and hydrogen was then introduced and the mixture was stirred for 8 hours at 90°-95° C. under pressure of 20 kg/cm2. The reaction mixture was then treated in the same manner as described in Example 18, whereby 4.7 g (61.0%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
61%

Synthesis routes and methods II

Procedure details

To 15 ml of di-n-butyl ether were added 6.0 g of 4'-hydroxypropiophenone. 6.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature. The reaction liquid was stirred for an additional 10 minutes and then nitrogen was introduced thereinto at a flow rate of 200 ml/minute for one hour at room temperature. To the treaction liquid were then added 7.5 g of 4-benzylpyridine and 100 ml of methanol, and the mixture was refluxed under heating for 5 hours. After stopping the heating, the reaction mixture was treated in the same manner as described in Example 35, whereby 11.3 g (73.4%) of ifenprodil were obtained as white crystals.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73.4%

Synthesis routes and methods III

Procedure details

To 4 ml of dioxane were added 6.0 g of 4'-hydroxypropiophenone. 6.8 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 3.3 g of anhydrous sodium acetate and 100 ml of ethanol, and the mixture was refluxed under heating for 3 hours. After stopping the heating, 0.5 g of platinum oxide and 200 ml of ethanol were added and hydrogen was then introduced and the mixture was stirred for 9 hours under pressure of about 1 atm. After completion of the reaction, the reaction mixture was treated in the same manner as described in Example 46, whereby 10.9 g (70.8%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
70.8%

Synthesis routes and methods IV

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of 3 ml of dioxane and 1 ml of methanol were added 6.0 g of 4'-hydroxypropiophenone. 6.4 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 100 ml of ethanol and 3.28 g of anhydrous sodium acetate, and the mixture was refluxed under heating for 5 hours. The reaction mixture was then treated in the same manner as described in Example 27, whereby 11.2 g (72.6%) of ifenprodil were obtained as white crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
3.28 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
72.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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